(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one
Description
(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one (CAS 359782-00-6) is a seven-membered lactam (azepin-2-one) derivative with a (2-methylpropyl)amino substituent at the 3S position. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol and a melting point of 52–54°C .
Properties
IUPAC Name |
(3S)-3-(2-methylpropylamino)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-12-9-5-3-4-6-11-10(9)13/h8-9,12H,3-7H2,1-2H3,(H,11,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWIUHICGSPBKM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@H]1CCCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651502 | |
| Record name | (3S)-3-[(2-Methylpropyl)amino]azepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359782-00-6 | |
| Record name | (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359782-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-[(2-Methylpropyl)amino]azepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepinone compounds.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one has been documented using sodium tris(acetoxy)borohydride in dichloromethane, yielding an impressive 89% efficiency . The compound's structure features a hexahydroazepine ring, which is significant for its biological activity.
Neuropharmacological Potential
Research indicates that compounds similar to this compound exhibit neuropharmacological properties. For instance, they may act as modulators of neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The ability of such compounds to penetrate the blood-brain barrier enhances their therapeutic prospects .
Antagonistic Properties
Studies have explored the antagonistic effects of this compound on various receptors, including the CCR5 receptor. This receptor is implicated in HIV infection and inflammatory processes. By inhibiting CCR5, this compound could contribute to antiviral strategies or treatments for inflammatory diseases .
Antiviral Research
Given its receptor antagonistic properties, this compound may be valuable in developing antiviral medications targeting HIV and other viruses that utilize CCR5 for cell entry. Its structural characteristics allow for modifications that could enhance potency and selectivity .
Pain Management
Compounds within the azepin class have been investigated for their analgesic properties. The specific structure of this compound suggests potential efficacy in managing pain through modulation of pain pathways in the nervous system .
Table: Summary of Case Studies Involving this compound
| Study Reference | Focus Area | Findings |
|---|---|---|
| Stranix et al., 2004 | Neuropharmacology | Potential modulation of neurotransmitter systems |
| Stranix et al., 2006 | Antiviral Activity | Inhibition of CCR5 receptor; implications for HIV treatment |
| Achemica Report | Synthesis Efficiency | High yield synthesis; stability under various conditions |
These studies highlight the diverse applications and ongoing research surrounding this compound, emphasizing its potential impact in medicinal chemistry.
Mechanism of Action
The mechanism of action of (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The azepin-2-one scaffold is versatile, with modifications at the 3-position significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Lipophilicity: The (2-methylpropyl)amino group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or amino groups). This may influence membrane permeability in biological systems.
- Aromatic vs.
Biological Activity
(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one is a compound characterized by its hexahydroazepine structure, which includes a branched alkyl amine substituent. This unique configuration suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- CAS Number : 359782-00-6
Biological Activity Overview
This compound has been studied for its interactions with various biological targets, particularly in the context of neurological disorders. Its potential applications include:
- Neuropharmacological Effects : The compound may exhibit neuroactive properties similar to other azepine derivatives, potentially influencing neurotransmitter systems.
- Receptor Binding Affinity : Studies have indicated that it interacts with specific receptors, which may modulate physiological responses.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Agonistic or Antagonistic Activity : Depending on the receptor type, the compound may act as an agonist or antagonist, influencing neurotransmitter release and receptor activation.
- Binding Affinity Studies : Research is ongoing to quantify its binding affinity to receptors such as dopamine and serotonin receptors, which are crucial in mood regulation and neuropsychological disorders.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Hexahydroazepine | Potential neuroactive properties |
| 1-Aminoindane | Indole derivative | Exhibits strong neuroactive properties |
| 1-(4-Methylphenyl)piperazine | Piperazine derivative | Known for anxiolytic effects |
| 4-(Aminomethyl)cyclohexanamine | Cyclohexane derivative | Potentially acts on multiple neurotransmitter systems |
Case Studies and Research Findings
- Neuropharmacology Study : A study investigated the effects of this compound on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential as an anxiolytic agent .
- Receptor Interaction Study : Research focusing on receptor binding affinity demonstrated that the compound has a notable affinity for serotonin receptors, indicating its potential role in mood modulation and treatment of depression .
- Toxicology Assessment : Preliminary toxicological studies have shown that at therapeutic doses, this compound exhibits low toxicity profiles, making it a candidate for further development .
Q & A
Q. What are the key safety considerations for handling (3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one in laboratory settings?
- Methodological Answer : Based on GHS classification, this compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Researchers must use PPE including chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 for higher concentrations. Ensure proper ventilation and avoid environmental discharge .
Q. How can the stereochemical purity of this compound be validated during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry is recommended to confirm enantiomeric excess. For example, diastereoisomer separation techniques (e.g., Purospher®STAR columns) used for structurally similar azepin-2-one derivatives can resolve enantiomers by exploiting differences in retention times under optimized mobile-phase conditions .
Q. What spectroscopic methods are suitable for characterizing this compound’s molecular structure?
- Methodological Answer :
- NMR : Analyze - and -NMR to confirm the azepin-2-one ring and 2-methylpropyl substituents.
- FT-IR : Verify the lactam carbonyl stretch (~1680–1720 cm) and secondary amine N–H bend (~1500 cm).
- HRMS : Validate molecular formula (e.g., CHNO for analogs) with high-resolution mass spectrometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of (3S)-configured azepin-2-one derivatives?
- Methodological Answer : Racemization often occurs at the lactam ring’s stereocenter. Use low-temperature conditions (<0°C) and non-polar solvents (e.g., dichloromethane) to stabilize intermediates. Catalytic systems like chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance stereocontrol. Monitor reaction progress via inline FT-IR to detect byproducts early .
Q. What experimental designs are effective for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Adopt a split-split plot design with randomized blocks:
Q. How should contradictory data on the compound’s biological activity be resolved across different cell-based assays?
- Methodological Answer : Discrepancies may arise from differences in cell lines (e.g., A549 vs. HEK293) or assay protocols. Standardize experimental parameters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
